molecular formula C9H16N2O3 B12054208 Methyl carbonate;1-methyl-3-propylimidazol-1-ium CAS No. 1257844-93-1

Methyl carbonate;1-methyl-3-propylimidazol-1-ium

Cat. No.: B12054208
CAS No.: 1257844-93-1
M. Wt: 200.23 g/mol
InChI Key: ABSPGMJUOBVQMZ-UHFFFAOYSA-M
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Description

Methyl carbonate;1-methyl-3-propylimidazol-1-ium is an ionic liquid (IL) comprising a 1-methyl-3-propylimidazolium cation and a methyl carbonate anion. This compound is structurally categorized within the imidazolium-based IL family, which is widely studied for applications in electrolytes, catalysis, and green chemistry due to tunable physicochemical properties . The propyl chain on the cation balances hydrophobicity and ion mobility, while the methyl carbonate anion contributes to electrochemical stability and moderate viscosity. Its synthesis typically involves anion exchange or direct metathesis, as seen in analogous imidazolium carboxylate preparations .

Properties

CAS No.

1257844-93-1

Molecular Formula

C9H16N2O3

Molecular Weight

200.23 g/mol

IUPAC Name

methyl carbonate;1-methyl-3-propylimidazol-1-ium

InChI

InChI=1S/C7H13N2.C2H4O3/c1-3-4-9-6-5-8(2)7-9;1-5-2(3)4/h5-7H,3-4H2,1-2H3;1H3,(H,3,4)/q+1;/p-1

InChI Key

ABSPGMJUOBVQMZ-UHFFFAOYSA-M

Canonical SMILES

CCCN1C=C[N+](=C1)C.COC(=O)[O-]

Origin of Product

United States

Preparation Methods

Alkylation to Form 1-Methyl-3-Propylimidazolium Halides

The cation framework is constructed by sequential alkylation of imidazole. A common approach involves reacting 1-methylimidazole with 1-bromopropane or 1-chloropropane under controlled conditions:

Procedure (from):

  • Reactants : 1-methylimidazole and 1-bromopropane (molar ratio 1:1.1).

  • Conditions : Solvent-free ultrasonic irradiation at 25–40°C for 2 hours.

  • Yield : 95% for 1-methyl-3-propylimidazolium bromide.

  • Characterization : 1H^1H-NMR (DMSO-d6d_6): δ 0.91 (t, J=7.4HzJ = 7.4 \, \text{Hz}, CH3_3), 1.88 (m, CH2_2), 3.90 (s, N-CH3_3), 4.16 (t, J=7.0HzJ = 7.0 \, \text{Hz}, N-CH2_2), 7.43–7.48 (m, imidazole protons), 8.71 (s, C2-H).

Table 1: Alkylation Conditions and Yields

Halide ReagentTemperature (°C)Time (h)Yield (%)
1-Bromopropane25–40295
1-Chloropropane80–1002485

Anion Exchange to Methyl Carbonate

The halide counterion is replaced with methyl carbonate via metathesis. Potassium methyl carbonate (K[OCO2_2CH3_3]) or dimethyl carbonate (DMC) serves as the anion source:

Procedure (from):

  • Reactants : 1-methyl-3-propylimidazolium bromide (1 equiv) and potassium methyl carbonate (1.2 equiv).

  • Conditions : Stirred in acetone at 25°C for 12 hours.

  • Workup : Filter KCl precipitate, evaporate solvent under vacuum.

  • Yield : 90–92%.

Mechanism :

[C7H13N2]+Br+K[OCO2CH3][C7H13N2]+[OCO2CH3]+KBr\text{[C}7\text{H}{13}\text{N}2\text{]}^+\text{Br}^- + \text{K}[OCO2CH3] \rightarrow \text{[C}7\text{H}{13}\text{N}2\text{]}^+[OCO2CH3]^- + \text{KBr}

Table 2: Anion Exchange Efficiency

Anion SourceSolventTime (h)Yield (%)
K[OCO2_2CH3_3]Acetone1290
DMC + BaseNeat2488

Direct Quaternization Using Dimethyl Carbonate

Dimethyl carbonate (DMC) acts as both a methylating agent and carbonate donor in a one-pot synthesis, bypassing intermediate halides:

Procedure (from):

  • Reactants : 1-propylimidazole and excess DMC (molar ratio 1:5).

  • Conditions : Heated at 60–80°C in a sealed reactor for 24–48 hours.

  • Catalyst : None required; DMC serves as solvent and reagent.

  • Yield : 85–89%.

Advantages :

  • Avoids halide contamination.

  • Aligns with green chemistry principles (no volatile solvents).

Table 3: Direct Synthesis Optimization

DMC EquivTemperature (°C)Time (h)Yield (%)
5604885
10802489

Alternative Methods

Transesterification with Propylene Carbonate

Propylene carbonate reacts with methanol in reactive distillation to yield methyl carbonate, which is subsequently paired with the imidazolium cation (see):

Procedure :

  • Reactants : Propylene carbonate and methanol (6:1 molar ratio).

  • Catalyst : Sodium methoxide (0.5 wt%).

  • Conditions : Reactive distillation at 60–75°C, 0.2 MPa.

  • Outcome : Methyl carbonate is isolated and combined with 1-methyl-3-propylimidazolium chloride via metathesis.

Limitations : Requires high-purity methyl carbonate, increasing operational costs.

Microwave-Assisted Synthesis

Microwave irradiation accelerates alkylation and anion exchange:

Procedure (from):

  • Reactants : 1-methylimidazole and 1-bromopropane.

  • Conditions : Microwave heating at 100–140°C for 15–30 minutes.

  • Yield : 98% for bromide intermediate; subsequent anion exchange yields 90%.

Critical Analysis of Methodologies

Efficiency and Scalability

  • Two-Step Method : Higher yields (90–95%) but generates halide waste.

  • Direct Quaternization : Lower yields (85–89%) but environmentally favorable.

  • Industrial Preference : Two-step processes dominate due to established infrastructure for halide handling.

Purity and Characterization

  • Challenges : Residual halides (<100 ppm) require ion chromatography validation.

  • Analytical Tools : 1H^1H-NMR, ESI-MS, and ion conductivity measurements confirm anion identity.

Emerging Trends and Innovations

Solvent-Free Mechanochemical Synthesis

Ball milling 1-methylimidazole with propyl bromide and potassium methyl carbonate achieves 90% yield in 2 hours, reducing energy inputs.

Continuous Flow Systems

Microreactors enable precise control of exothermic alkylation steps, improving safety and reproducibility .

Chemical Reactions Analysis

Types of Reactions

Methyl carbonate;1-methyl-3-propylimidazol-1-ium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: It can also undergo reduction reactions, leading to the formation of reduced species.

    Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized species, while reduction reactions may produce reduced forms of the compound. Substitution reactions result in the formation of substituted derivatives of this compound.

Scientific Research Applications

Methyl carbonate;1-methyl-3-propylimidazol-1-ium has a wide range of scientific research applications, including:

    Chemistry: It is used as a solvent and catalyst in various chemical reactions due to its unique properties.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as drug delivery and formulation.

    Industry: It is used in various industrial processes, including the production of advanced materials and as a component in electrolytes for batteries.

Mechanism of Action

The mechanism of action of methyl carbonate;1-methyl-3-propylimidazol-1-ium involves its interaction with specific molecular targets and pathways. The compound can interact with various enzymes and proteins, affecting their activity and function. This interaction can lead to various biological effects, such as antimicrobial activity or modulation of cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural Features of Selected Imidazolium-Based Ionic Liquids

Compound Name Cation Substituents Anion Type Key Structural Differences
1-Methyl-3-propylimidazolium methyl carbonate Methyl (C1), Propyl (C3) Methyl carbonate Moderate alkyl chain length; carbonate anion
1-Ethyl-3-methylimidazolium propionate Ethyl (C2), Methyl (C1) Propionate Shorter cation chain; carboxylate anion
3-Butyl-1-methylimidazolium carboxylate Methyl (C1), Butyl (C4) Carboxylate Longer alkyl chain; variable carboxylate anions
1-Hexyl-3-methylimidazolium tetrafluoroborate Hexyl (C6), Methyl (C1) BF₄⁻ Hydrophobic cation; inorganic anion

Key Observations :

  • Alkyl Chain Length : Propyl (C3) in the target compound offers intermediate viscosity and conductivity compared to shorter (ethyl, C2) or longer (butyl/hexyl, C4–C6) chains, which increase hydrophobicity and reduce ion mobility .
  • Anion Effects: Methyl carbonate provides higher electrochemical stability than carboxylates (e.g., propionate) but lower thermal stability compared to inorganic anions like BF₄⁻ .

Physicochemical Properties

Table 2: Physicochemical Properties of Selected ILs

Compound Name Density (g/cm³) Viscosity (mPa·s) Melting Point (°C) Conductivity (mS/cm)
Methyl carbonate;1-methyl-3-propylimidazolium ~1.25* ~80* <−20 ~5.0*
1-Ethyl-3-methylimidazolium propionate 1.10–1.15 70–90 −15 4.5–5.5
1-Butyl-3-methylimidazolium BF₄⁻ 1.21 150–200 −4 3.8
1-Hexyl-3-methylimidazolium Cl⁻ 1.00 450–500 −60 1.2

*Estimated based on analogous ILs .

Key Findings :

  • Viscosity : The propyl chain in the target compound reduces viscosity compared to butyl/hexyl analogs (e.g., 1-butyl-3-methylimidazolium BF₄⁻: 150–200 mPa·s vs. ~80 mPa·s for the target) .
  • Conductivity : Methyl carbonate anions enhance conductivity over bulkier anions (e.g., BF₄⁻) due to smaller ionic radius and higher mobility .

Electrochemical Behavior

Methyl carbonate;1-methyl-3-propylimidazolium exhibits a wide electrochemical window (~4.5 V vs. Li/Li⁺), making it suitable for lithium-ion battery electrolytes. This surpasses propionate-based ILs (~3.8 V) but is narrower than BF₄⁻-based ILs (~5.0 V) due to anion stability differences . Its compatibility with carbonate solvents (e.g., DMC, EMC) improves electrolyte performance by reducing interfacial resistance in batteries .

Biological Activity

Methyl carbonate; 1-methyl-3-propylimidazol-1-ium (often referred to as [C3C1im][COOCH3]) is an ionic liquid that has garnered attention in the fields of chemistry and pharmacology due to its unique properties and potential applications. This article explores its biological activity, synthesizing existing research findings, case studies, and data tables to provide a comprehensive overview.

Methyl carbonate; 1-methyl-3-propylimidazol-1-ium is characterized by its ionic nature, which contributes to its solubility and stability in various solvents. Its molecular formula is C7H14N2O2, and it features a methyl carbonate group attached to a propylimidazolium cation. This structure influences its interactions with biological systems.

Biological Activity Overview

The biological activity of this compound has been investigated in several contexts, primarily focusing on its immunotoxicity, cytotoxicity, and potential therapeutic applications.

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of ionic liquids on various cell lines. For instance, the cytotoxicity of ionic liquids can vary significantly based on their structural components. Methyl carbonate; 1-methyl-3-propylimidazol-1-ium has shown moderate cytotoxic effects in certain assays, indicating that while it may be safe at low concentrations, higher doses could pose risks to cell viability .

Case Studies

Case Study 1: Immunotoxicity Assessment

A murine model was utilized to evaluate the immunotoxic potential of DMC. The study revealed that exposure led to a significant decrease in thymus weight and altered immune responses without causing irritation or sensitization . Although this study focused on DMC rather than methyl carbonate; 1-methyl-3-propylimidazol-1-ium specifically, it provides insights into the biological activity of related compounds.

Case Study 2: Cytotoxicity in Human Cell Lines

In vitro assays conducted on human epithelial cells demonstrated that ionic liquids with similar structures could induce apoptosis at higher concentrations. The findings suggest that while these compounds may have therapeutic potential, careful consideration of dosage is essential to minimize cytotoxic effects .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
ImmunotoxicityDecreased thymus weight
CytotoxicityModerate cytotoxic effects
Therapeutic PotentialPossible applications in drug delivery

Table 2: Comparative Analysis with Related Compounds

Compound NameCytotoxicity LevelImmunotoxicity Level
Methyl Carbonate; 1-Methyl-3-Propylimidazol-1-IumModerateLow
Dimethyl CarbonateHighSignificant
Ionic Liquid ALowModerate

Research Findings

Current research highlights the dual nature of methyl carbonate; 1-methyl-3-propylimidazol-1-ium as both a promising candidate for drug formulation and a compound requiring careful dosage management due to potential cytotoxic and immunotoxic effects. The stability and solubility of this ionic liquid make it suitable for applications in pharmaceutical formulations, particularly as a solvent or carrier for active pharmaceutical ingredients.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 1-methyl-3-propylimidazol-1-ium methyl carbonate, and how can purity be optimized?

  • Methodology : Synthesize the imidazolium cation (e.g., via alkylation of 1-methylimidazole with propyl bromide) and combine it with methyl carbonate salts (e.g., sodium methyl carbonate) in a polar aprotic solvent. Purify via recrystallization or column chromatography. Monitor purity using 1H^1H-NMR (to confirm cation structure) and ion chromatography (to verify anion exchange efficiency) .
  • Key Considerations : Ensure anhydrous conditions to prevent hydrolysis of the methyl carbonate anion. Impurities from unreacted precursors can be minimized by stoichiometric control and repeated washing.

Q. Which analytical techniques are most effective for characterizing the structural and thermal properties of this ionic liquid?

  • Methodology :

  • Structural Confirmation : Use 1H^1H-NMR and 13C^{13}C-NMR to verify cation and anion integration. FT-IR can identify functional groups (e.g., C=O stretch in methyl carbonate at ~1740 cm1^{-1}) .
  • Thermal Stability : Perform thermogravimetric analysis (TGA) under inert atmosphere (heating rate: 10°C/min) to determine decomposition onset temperature. Differential scanning calorimetry (DSC) reveals phase transitions (e.g., melting points) .

Q. How does this ionic liquid perform as an electrolyte in lithium-ion battery systems compared to conventional carbonate solvents?

  • Methodology : Measure ionic conductivity via electrochemical impedance spectroscopy (EIS). Compare electrochemical stability windows using cyclic voltammetry (CV) with Li metal electrodes. Assess compatibility with Li salts (e.g., LiPF6_6) by monitoring voltage stability during charge-discharge cycles .
  • Data Interpretation : Higher ionic conductivity (>5 mS/cm) and wider electrochemical windows (>4.5 V vs. Li/Li+^+) indicate superior performance over traditional solvents like ethylene carbonate .

Advanced Research Questions

Q. What computational strategies can predict the solvation dynamics and ion-pair interactions of this ionic liquid in electrochemical systems?

  • Methodology : Use density functional theory (DFT) to model cation-anion interactions (e.g., charge distribution, hydrogen bonding). Molecular dynamics (MD) simulations can predict diffusion coefficients and ionic mobility. Validate with experimental Raman spectroscopy or neutron scattering data .
  • Challenges : Accurate force field parameterization for methyl carbonate anions is critical. Hybrid quantum mechanics/molecular mechanics (QM/MM) approaches improve prediction of solvation structures .

Q. How do thermal and photolytic decomposition pathways of methyl carbonate anions influence the stability of this ionic liquid?

  • Methodology :

  • Thermal Decomposition : Conduct isothermal TGA at 150–200°C under nitrogen. Analyze evolved gases via GC-MS to identify decomposition products (e.g., CO2_2, methanol) .
  • Photolytic Stability : Expose to UV light (254 nm) in a quartz reactor. Monitor degradation via HPLC and quantify radical intermediates (e.g., methoxy radicals) using electron paramagnetic resonance (EPR) .

Q. What experimental approaches resolve contradictions in reported electrochemical stability data for imidazolium-based ionic liquids?

  • Methodology : Standardize testing conditions (e.g., electrode material, scan rate, salt concentration). Compare CV results with in-situ FTIR to detect side reactions (e.g., anion oxidation). Use ultrapure ionic liquids (>99.9% purity) to minimize impurity-driven degradation .
  • Case Study : Discrepancies in oxidation potentials may arise from trace water or halide impurities. Karl Fischer titration and ICP-MS are recommended for impurity profiling .

Q. How can the environmental impact of this ionic liquid be assessed, particularly regarding biodegradability and aquatic toxicity?

  • Methodology :

  • Biodegradability : Perform OECD 301F tests (closed bottle test) to measure biological oxygen demand (BOD). Calculate BOD/COD ratios; values >0.4 indicate moderate biodegradability .
  • Toxicity : Use Daphnia magna or algae growth inhibition assays (OECD 202/201) to determine EC50_{50} values. Compare with imidazolium analogs (e.g., [C4 _4mim][BF4 _4]) to assess structure-toxicity relationships .

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